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Compound of Interest

6-Methoxychroman-3-carboxylic
Compound Name: d
aci

Cat. No.: B068101

An In-depth Technical Guide on the Spectroscopic Analysis of 6-Methoxychroman-3-
carboxylic Acid

Introduction

6-Methoxychroman-3-carboxylic acid is a heterocyclic compound featuring a chroman core,
a structural motif present in various biologically active molecules, including flavonoids and
tocopherols (Vitamin E). The precise structural elucidation and purity assessment of such
derivatives are paramount for their application in medicinal chemistry and drug development.
This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-
methoxychroman-3-carboxylic acid, detailing expected data from Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It also includes
standardized experimental protocols for data acquisition and a logical workflow for analysis,
designed for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following sections and tables summarize the expected spectroscopic data for 6-
methoxychroman-3-carboxylic acid based on its chemical structure and analysis of similar
chroman derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of a

molecule.[1][2] For 6-methoxychroman-3-carboxylic acid, specific chemical shifts are
anticipated for the protons (*H NMR) and carbon atoms (133C NMR).

Table 1: Predicted *H NMR Spectroscopic Data for 6-Methoxychroman-3-carboxylic acid

Proton Assignment

Expected Chemical

. Multiplicity Notes
Shift (6, ppm)

COOH

Chemical shift is
dependent on solvent
) and concentration;
10.0-13.0 Broad Singlet ] ]
signal disappears

upon D20 exchange.

[3]4]

H-5, H-7, H-8

(Aromatic)

The specific splitting

pattern depends on
6.6-7.0 Multiplets the coupling between

the three adjacent

aromatic protons.

H-2

Diastereotopic protons
42-45 Multiplet adjacent to the

heterocyclic oxygen.

H-4

] Diastereotopic
28-3.2 Multiplet )
benzylic protons.

H-3

Methine proton at the
chiral center, coupled
to H-2 and H-4

protons.

29-34 Multiplet

OCHs

Sharp signal
) characteristic of a
3.7-3.9 Singlet
methoxy group on an

aromatic ring.
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Table 2: Predicted 3C NMR Spectroscopic Data for 6-Methoxychroman-3-carboxylic acid

Carbon Assignment

Expected Chemical Shift
(3, ppm)

Notes

Quaternary carbon, may show

C=0 (Carboxylic Acid) 170 - 185 ]
a weaker signal.[4][5]
Oxygen-substituted aromatic
C-6, C-8a, C-4a (Aromatic) 145 - 155 carbons are typically
downfield.
) Aromatic carbons bearing
C-5, C-7, C-8 (Aromaitic) 110-125
hydrogen atoms.
Carbon adjacent to the
C-2 65- 75 _
heterocyclic oxygen.
OCHs 55 - 60 Methoxy carbon.
Methine carbon bearing the
C-3 40 - 50 _ _
carboxylic acid group.
C-4 25-35 Benzylic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their

characteristic vibrational frequencies.[6]

Table 3: Predicted IR Absorption Bands for 6-Methoxychroman-3-carboxylic acid
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Functional Group

Absorption Range
(cm™)

Intensity / Shape

Notes

O-H (Carboxylic Acid)

2500 - 3300

Strong, Very Broad

This broadness is a
hallmark of the
hydrogen-bonded O-H
stretch in carboxylic

acid dimers.[3]

C-H (Aromatic &
Aliphatic)

2850 - 3100

Medium, Sharp

Peaks superimposed
on the broad O-H
band.

C=0 (Carboxylic Acid)

1700 - 1725

Strong, Sharp

The characteristic
carbonyl stretch for a
saturated carboxylic
acid.[3]

C=C (Aromatic)

1450 - 1600

Medium to Weak

Multiple bands
corresponding to
aromatic ring

stretching.

C-O (Ether &
Carboxylic Acid)

1200 - 1300

Strong

Bands associated with
the aryl-alkyl ether
and carboxylic acid C-
O bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in the confirmation of its structure.[7]

Table 4: Predicted Mass Spectrometry Data for 6-Methoxychroman-3-carboxylic acid
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m/z Value Interpretation Notes

Molecular ion peak
208 [M]* corresponding to the molecular

formula C11H120a.

Loss of the carboxylic acid

163 [M - COOH]J*

group (45 Da).

Loss of the methoxy group (31
177 [M - OCH3s]*

Da).

Subsequent fragmentation of
137 [M - COOH - C2Hz]*

the chroman ring.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-15 mg of 6-methoxychroman-3-carboxylic
acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCIs, or Methanol-da).
The choice of solvent is critical for solubility and to avoid overlapping signals. Transfer the
solution to a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an
internal standard for chemical shift referencing (6 = 0.00 ppm).[1]

Instrumentation and Data Acquisition:
o Record spectra on a 400 MHz or higher field NMR spectrometer for optimal resolution.[2]
o For 'H NMR, acquire data over a spectral width of 0-15 ppm.

o For 3C NMR, use a spectral width of 0-220 ppm. Proton decoupling is typically applied to
simplify the spectrum to single lines for each unique carbon.[1]

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, particularly
for the less sensitive 13C nucleus.
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Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Apply pressure with the instrument's anvil to ensure
firm contact between the sample and the crystal. This method requires minimal sample
preparation.[1][2]

 Instrumentation and Data Acquisition:
o Use a Fourier-Transform Infrared (FTIR) spectrometer.
o First, record a background spectrum of the clean, empty ATR crystal.
o Next, record the sample spectrum, typically over a range of 4000-400 cm™1,

o The final spectrum is presented as a plot of transmittance or absorbance versus
wavenumber (cm~1).[1]

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a volatile
solvent such as methanol or acetonitrile.[1]

e Instrumentation and Data Acquisition (Electrospray lonization - ESI):

o Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass
measurements, which helps in confirming the elemental composition.[2]

o Introduce the sample solution into the ESI source.

o Acquire spectra in both positive and negative ion modes to observe the protonated
molecule [M+H]* (m/z 209) and deprotonated molecule [M-H]~ (m/z 207), respectively.

o Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in
structural confirmation.

Visualizations
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Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of a synthesized compound like 6-methoxychroman-3-carboxylic acid.
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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a target
compound.

Key Structural Features and Spectroscopic Correlation

This diagram highlights the key structural components of 6-methoxychroman-3-carboxylic
acid and correlates them with their expected spectroscopic signatures.

6-Methoxychroman-3-carboxylic Acid Structure

Expected Spgctroscopic Sigﬁatyres

OO E OO

Click to download full resolution via product page

Caption: Correlation of key functional groups in the molecule with their characteristic
spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxychroman-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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